![molecular formula C21H19ClF3N3O3 B4237406 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4237406.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Description
This compound belongs to a class of chemicals that often feature in research due to their potential biological activities and applications in various fields, including medicinal chemistry and material science. Its structure suggests it could have interesting chemical and physical properties, warranting the synthesis and study of such molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic heterocyclic frameworks and incorporating various functional groups through reactions like cyclization, nucleophilic substitution, and condensation. For example, related research involves the synthesis of oxadiazole derivatives as lipoxygenase inhibitors, highlighting the utility of such compounds in biological contexts (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using techniques like NMR, IR, and mass spectrometry, providing detailed insights into their chemical makeup. The structure-activity relationships (SAR) can be explored to understand the impact of different substituents on the compound's biological activity and physical-chemical properties.
Chemical Reactions and Properties
Chemical properties are significantly influenced by the functional groups present in the compound. For instance, the presence of an oxadiazole ring can impart certain electronic characteristics, affecting the compound's reactivity towards nucleophiles and electrophiles. Studies on related compounds have explored their potential as inhibitors for enzymes like lipoxygenase and urease, demonstrating the chemical reactivity and interaction of these molecules with biological targets (M. Nazir et al., 2018).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O3/c1-2-30-17-7-4-3-6-14(17)20-27-19(31-28-20)9-5-8-18(29)26-16-12-13(21(23,24)25)10-11-15(16)22/h3-4,6-7,10-12H,2,5,8-9H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSIVWDZKAGBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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